molecular formula C16H21FN2O B1443403 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide CAS No. 1291647-45-4

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide

Cat. No. B1443403
M. Wt: 276.35 g/mol
InChI Key: DWTPTHUKYWHLGN-UHFFFAOYSA-N
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Description

“2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide” is a chemical compound with the CAS Number: 1291647-45-4 . It has a molecular weight of 276.35 . The IUPAC name for this compound is 2-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)isonicotinamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21FN2O/c1-15(2)11-4-6-16(15,3)12(9-11)19-14(20)10-5-7-18-13(17)8-10/h5,7-8,11-12H,4,6,9H2,1-3H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

It should be stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, and others are not available in the current data.

Scientific Research Applications

Hypotensive and Bradycardiac Activities

Research has shown that compounds structurally related to 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide exhibit significant hypotensive and bradycardiac activities. These compounds have demonstrated these effects in rats, alongside other activities such as weak infiltration anesthesia and antiarrhythmic activity in mice (Ranise et al., 1982).

Application in Organic Synthesis

The compound and its derivatives have been used in various organic synthesis processes. For instance, studies have shown their effectiveness in the synthesis and dehydration of certain bicyclo compounds, which are important in the development of pharmaceuticals and other chemicals (Bondar' et al., 2001).

Hydroxylation Studies

This chemical has been involved in hydroxylation studies, particularly in the context of oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) reactions. These studies are crucial in understanding complex organic reactions and the development of new synthetic methods (Vedejs & Larsen, 2003).

PET Imaging Research

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide related compounds have been used in the development of PET (Positron Emission Tomography) imaging agents. These agents are crucial in medical diagnostics, particularly in neuroimaging to study various receptors in the brain (Roger et al., 2006).

properties

IUPAC Name

2-fluoro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-15(2)11-4-6-16(15,3)12(9-11)19-14(20)10-5-7-18-13(17)8-10/h5,7-8,11-12H,4,6,9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTPTHUKYWHLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C3=CC(=NC=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
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2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
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2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
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2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
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2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
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2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide

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